5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
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Overview
Description
5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a chemical compound with the empirical formula C9H8N2O2 . It is a solid substance . This compound is part of the imidazopyrimidine class, which are structural analogs (isosteres) of purine bases, e.g., adenine and guanine .
Synthesis Analysis
Imidazo[1,5-a]pyrimidine derivatives, which are structurally similar to this compound, have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Chemical Reactions Analysis
Imidazo[1,5-a]pyrimidines undergo a variety of chemical reactions. For instance, they can undergo a conversion into 3H-imidazo[4,5-b]pyridine under acidic conditions, which can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 176.17 . The SMILES string for this compound is Cc1cccc2nc(cn12)C(O)=O .Scientific Research Applications
Synthesis and Biological Activity
5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a compound that, while not directly highlighted in research, falls within a class of compounds known for their diverse synthetic applications and biological activities. Its structural analogs and derivatives demonstrate significant pharmacological properties, including antiinflammatory, antimicrobial, and DNA-binding capabilities, which underscore the potential of this compound in scientific research.
Antiinflammatory Activity : Compounds similar to this compound, such as 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides, have been synthesized and evaluated for their antiinflammatory and analgesic activities. These compounds have shown promise in pharmacological testing, highlighting the potential for this compound derivatives in developing new anti-inflammatory drugs (Di Chiacchio et al., 1998).
DNA Binding Properties : The structural framework of this compound is similar to that of compounds known for their DNA-binding properties. For instance, pyrrole−imidazole polyamides, which share a similar imidazole component, have been studied for their ability to recognize specific sequences in the minor groove of DNA, suggesting potential applications in gene regulation and molecular biology research (Swalley, Baird, & Dervan, 1996).
Antimicrobial Activity : The antimicrobial activities of fluoroimidazoles, which are structurally related to this compound, have been extensively studied. These studies have shown that certain fluoroimidazoles possess inhibitory effects on viral cytopathogenicity across various virus groups, suggesting the potential for derivatives of this compound to serve as antiviral agents (De Cercq & Luczak, 1975).
Future Directions
Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic strategies and drug discovery research involving these compounds is a promising future direction .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds similar to “5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid”, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of antituberculosis agents .
Biochemical Pathways
Imidazo[1,2-a]pyridines have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Result of Action
Imidazo[1,2-a]pyridines have shown significant activity against mdr-tb and xdr-tb .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, a related class of compounds, have been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Molecular Mechanism
Imidazo[1,2-a]pyridines have been shown to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Properties
IUPAC Name |
5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-3-2-7-10-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUJJTNVCSOADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=NC(=CN12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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